molecular formula C13H11N3O B2638797 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 220635-18-7

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2638797
CAS No.: 220635-18-7
M. Wt: 225.251
InChI Key: NXDLPMQTRAVDLA-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a naphthalen-2-ylmethyl group at the 5-position and an amino group at the 2-position.

Properties

IUPAC Name

5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLPMQTRAVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220635-18-7
Record name 5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalen-2-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms for synthesizing oxadiazoles often involve the formation of intermediates that undergo further transformations. For instance:

  • Cyclization Reaction : The initial step involves the formation of an intermediate from acylthiosemicarbazides, which can then cyclize to form the oxadiazole ring.

  • Oxidation Steps : Various oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin are employed to facilitate the cyclization process and enhance yields.

  • Electrochemical Methods : This approach utilizes electrochemical oxidation at a platinum electrode to generate the necessary intermediates for cyclization.

Notable Findings from Research

Recent studies have highlighted several important findings regarding the synthesis and properties of 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine:

  • The use of iodine as an oxidizing agent has been shown to significantly improve yields in the synthesis process.

  • Electrochemical methods provide a more environmentally friendly approach by eliminating the need for hazardous reagents and solvents.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For example:

  • Compounds with oxadiazole structures have been tested against various cancer cell lines including leukemia and melanoma, showing promising results in inhibiting tumor growth .

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of oxadiazoles can block key enzymes and growth factors involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry Applications

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine has been investigated for its potential as a bioactive compound with various pharmacological properties:

  • Anticancer Activity :
    • Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines. A study demonstrated that specific oxadiazole derivatives displayed growth inhibition percentages of up to 96.86% against CNS cancer cells (SNB-75) .
  • Antimicrobial Properties :
    • The oxadiazole scaffold has been linked to antimicrobial activity. Derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacterial strains .
  • Anti-inflammatory and Antioxidant Effects :
    • Oxadiazole derivatives have also been reported to possess anti-inflammatory and antioxidant properties, making them candidates for treating conditions associated with oxidative stress .

Materials Science Applications

In materials science, the unique properties of this compound enable its use in developing advanced materials:

  • Organic Electronics :
    • The electronic properties imparted by the naphthalene moiety can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a charge transport material enhances device performance .
  • Polymer Chemistry :
    • This compound can serve as a building block for synthesizing polymers with tailored properties for specific applications in coatings and adhesives .

Synthesis Techniques

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions :
    • The reaction of naphthalen-2-yldihydrazine with carbon disulfide followed by oxidation leads to the formation of the oxadiazole ring .
  • Use of Solvents :
    • Common solvents such as ethanol or dimethylformamide (DMF) are employed during synthesis to facilitate the reaction process.

Case Study 1: Anticancer Screening

A series of substituted oxadiazoles were synthesized and screened for anticancer activity against various human cancer cell lines. Among these derivatives, compounds showed significant potency with GI50 values lower than 10 µM across multiple cancer types including leukemia and melanoma .

Case Study 2: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of different oxadiazole derivatives, compounds derived from this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 198893-71-9, 14 ):
    This compound lacks the methylene linker present in the target molecule, resulting in reduced conformational flexibility. The planar naphthalene ring may limit interactions with sterically hindered enzyme pockets compared to the more flexible naphthalen-2-ylmethyl group .

  • 5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h, 3): The chlorophenyl group provides strong electron-withdrawing effects, enhancing hydrogen-bonding interactions with enzymes like acetylcholinesterase (AChE).
  • 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (2 ):
    The nitro group increases electrophilicity, favoring interactions with nucleophilic residues in ATP-binding pockets (e.g., GSK-3β). The methoxyphenyl substituent contributes to π-π stacking but may reduce metabolic stability .

Hydrogen-Bonding Patterns

The 2-amino-1,3,4-oxadiazole moiety forms critical hydrogen bonds with enzyme active sites. For example:

  • In 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , the oxadiazole nitrogens act as hydrogen-bond acceptors with Tyr134 and Val135 in GSK-3β, while the exocyclic NH bonds to Val135’s carbonyl oxygen .
  • The naphthalen-2-ylmethyl group in the target compound may introduce additional van der Waals interactions with hydrophobic regions, a feature absent in simpler aryl-substituted analogs .

Pharmacological Profiles

Enzyme Inhibition

  • AChE/Butyrylcholinesterase (BChE) Inhibition :

    • N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (3e ) showed IC₅₀ = 12.3 µM against BChE, attributed to the nitro group’s electron-withdrawing effects .
    • The naphthalen-2-ylmethyl analog may exhibit superior AChE inhibition due to enhanced hydrophobic interactions with the enzyme’s peripheral anionic site .
  • GSK-3β Inhibition :

    • 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated submicromolar activity (IC₅₀ = 0.8 µM) via hinge-region hydrogen bonding .
    • The target compound’s naphthalene moiety could improve binding to adjacent hydrophobic pockets, though steric effects might offset gains .

Anticancer Activity

  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) displayed growth inhibition (GP = 15.43) against MDA-MB-435 melanoma cells, likely due to methoxy group-mediated apoptosis .
  • The naphthalen-2-ylmethyl derivative’s increased lipophilicity may enhance cytotoxicity but also elevate off-target risks .

Physicochemical Properties

Property Target Compound 3e (Nitrophenyl-dodecyl) 101 (Methoxyphenyl-dimethylphenyl)
LogP (Predicted) ~3.8 ~5.2 ~2.9
Solubility (mg/mL) <0.1 (low) <0.01 (very low) ~0.5 (moderate)
Melting Point (°C) Not reported 104–130 120–125

The naphthalen-2-ylmethyl group balances moderate lipophilicity and solubility, making the target compound more drug-like than highly hydrophobic analogs (e.g., 3e ) .

Biological Activity

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of a naphthalene moiety linked to an oxadiazole ring. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. Its unique structure endows it with distinct electronic and steric properties, making it a promising scaffold for drug development.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₁₁N₃O
  • Molecular Weight: 225.25 g/mol
  • CAS Number: 220635-18-7

Synthesis Methods

The synthesis of this compound typically involves the cyclization of naphthalen-2-ylmethyl hydrazine with carbon disulfide, followed by oxidation to form the oxadiazole ring. Common solvents used include ethanol and dimethylformamide (DMF), often requiring heating to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, its effects were more pronounced in breast and lung cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Animal models treated with this compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cells as assessed by flow cytometry. The IC50 values were calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Cell LineIC50 (µM)
MCF-715
A54920

Comparison with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivitySimilarities
Naphthalen-2-yloxyacetic acidAntimicrobialNaphthalene moiety
Isatin derivativesAntiviralHeterocyclic structure
Benzothiazole derivativesAnticancerPotential apoptosis induction

Q & A

Q. Q1. What are the most reliable synthetic routes for 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine, and how can purity be optimized?

Answer: The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazine carboxamide derivatives can be treated with iodine in alkaline ethanol (NaOH/EtOH) to form the oxadiazole core . To optimize purity, recrystallization using ethanol or pet-ether is recommended, followed by spectral validation (IR, 1H^1H-NMR) to confirm the absence of unreacted intermediates or side products .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Answer: Key techniques include:

  • IR spectroscopy to confirm the presence of N–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • 1H^1H-NMR to verify naphthalene proton integration (δ 7.2–8.5 ppm) and oxadiazole methylene protons (δ 4.0–4.5 ppm) .
    Inconsistencies (e.g., unexpected splitting) may arise from conformational isomerism; use temperature-dependent NMR or computational modeling (DFT) to resolve ambiguities .

Advanced Research Questions

Q. Q3. How do substituents on the naphthalene ring influence biological activity, and how can contradictory assay results be rationalized?

Answer: Substituents like methoxy or trifluoromethyl groups alter electronic properties and steric bulk, impacting binding to biological targets. For example, electron-withdrawing groups enhance anticancer activity by stabilizing charge-transfer interactions with DNA . Contradictions in antioxidant vs. anticancer assays (e.g., DPPH vs. MTT results) may arise from redox-dependent mechanisms; use molecular docking (Autodock Vina) to compare binding modes in different pathways .

Q. Q4. What computational strategies can predict the reactivity of this compound in novel reactions?

Answer: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as cyclization or nucleophilic substitution. ICReDD’s workflow integrates reaction path searches with experimental validation to predict optimal conditions (e.g., solvent polarity, catalyst selection) . For example, phosphonate derivatives of oxadiazoles require Pd-catalyzed coupling, which can be pre-screened via transition-state simulations .

Q. Q5. How can stability issues (e.g., hydrolytic degradation) of this compound be mitigated during long-term storage?

Answer: Degradation often occurs via hydrolysis of the oxadiazole ring. Stabilization strategies include:

  • Storing under inert atmosphere (N2_2) at −20°C.
  • Formulating as lyophilized salts (e.g., HCl salts) to reduce water accessibility .
  • Monitoring stability via accelerated aging studies (40°C/75% RH) with HPLC-UV quantification .

Q. Q6. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer: Combine:

  • 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements for activity .
  • Free-Wilson analysis to quantify contributions of substituents (e.g., naphthalene vs. phenyl groups) .
  • Meta-analysis of biological data from analogs (e.g., 5-aryl-oxadiazoles) to identify conserved pharmacophores .

Experimental Design & Data Analysis

Q. Q7. How should researchers design assays to distinguish between direct and indirect mechanisms of action for this compound?

Answer:

  • Direct mechanisms: Use fluorescence quenching assays (e.g., ethidium bromide displacement for DNA intercalation) .
  • Indirect mechanisms: Perform gene expression profiling (RNA-seq) or Western blotting to track downstream signaling (e.g., apoptosis markers like caspase-3) .
  • Controls: Include scrambled analogs (e.g., non-naphthalene derivatives) to isolate structural specificity .

Q. Q8. What statistical approaches are recommended for reconciling contradictory data in multi-institutional studies?

Answer:

  • Meta-regression to adjust for variability in assay protocols (e.g., IC50_{50} values from different cell lines) .
  • Principal Component Analysis (PCA) to cluster datasets by experimental parameters (e.g., solvent, temperature) .
  • Collaborative platforms (e.g., ICReDD’s data-sharing tools) enable cross-validation of computational and experimental results .

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